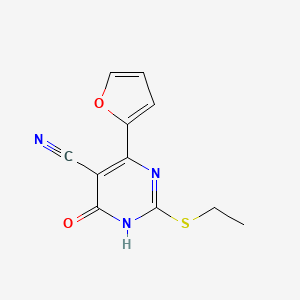

2-(Ethylsulfanyl)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Description

2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring fused with a furan ring

Properties

CAS No. |

156176-72-6 |

|---|---|

Molecular Formula |

C11H9N3O2S |

Molecular Weight |

247.28 g/mol |

IUPAC Name |

2-ethylsulfanyl-4-(furan-2-yl)-6-oxo-1H-pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C11H9N3O2S/c1-2-17-11-13-9(8-4-3-5-16-8)7(6-12)10(15)14-11/h3-5H,2H2,1H3,(H,13,14,15) |

InChI Key |

LJDKTKLOVNZLQL-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC(=C(C(=O)N1)C#N)C2=CC=CO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of ethylthio-substituted aldehydes with furan derivatives under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

S-Alkylation Reactions

The ethylsulfanyl (-S-C₂H₅) group undergoes nucleophilic substitution or alkylation under basic conditions. For example:

These reactions typically proceed via deprotonation of the thiol group, followed by nucleophilic attack on α-halocarbonyl compounds. Intramolecular cyclization may occur to form fused heterocycles like thieno[2,3-b]pyridines .

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

With α-Halocarbonyl Compounds

Cyclization occurs via S-alkylation followed by intramolecular nucleophilic attack of the pyrimidine nitrogen on the electrophilic carbon .

Nucleophilic Substitution at the Carbonitrile Group

The carbonitrile (-CN) group reacts with nucleophiles:

Electrophilic Substitution on the Furan Ring

The furan-2-yl moiety undergoes electrophilic substitution:

| Reaction Type | Reagents | Position Substituted | Product | Source |

|---|---|---|---|---|

| Bromination | Br₂/AcOH, 25°C, 2h | C5 of furan | 5-Bromo-furan-2-yl derivative | |

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | C5 of furan | 5-Nitro-furan-2-yl derivative |

The electron-donating nature of the furan oxygen directs electrophiles to the C5 position .

Oxidation and Reduction

Cross-Coupling Reactions

The compound participates in Pd-catalyzed couplings:

| Reaction Type | Catalysts/Partners | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | 6-(Aryl)-furan-2-yl derivatives | 60-75% | |

| Sonogashira coupling | PdCl₂, CuI, terminal alkyne | Alkynylated pyrimidines | 55% |

These reactions modify the furan or pyrimidine rings for structure-activity relationship studies .

Key Stability Considerations

-

pH Sensitivity : Decomposes under strong acidic (pH < 2) or basic (pH > 10) conditions via pyrimidine ring opening.

-

Thermal Stability : Stable up to 200°C; degradation observed at higher temperatures via CN group polymerization.

This reactivity profile enables its use as a versatile intermediate in medicinal chemistry and materials science.

Scientific Research Applications

2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

- 2-(Methylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

- 2-(Ethylthio)-6-(thiophen-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

- 2-(Ethylthio)-6-(pyridin-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile

Uniqueness

2-(Ethylthio)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is unique due to the presence of both the ethylthio and furan groups, which confer specific electronic and steric properties. These features can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-(Ethylsulfanyl)-6-(furan-2-yl)-4-oxo-1,4-dihydropyrimidine-5-carbonitrile is a compound of interest due to its diverse biological activities and potential applications in pharmacology and agriculture. This article aims to provide a comprehensive review of its biological activity, including relevant research findings, case studies, and a detailed analysis of its mechanisms of action.

Molecular Formula: C12H14N2O4S

Molecular Weight: 270.32 g/mol

IUPAC Name: this compound

This compound features a pyrimidine core with various substituents that contribute to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests demonstrated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antioxidant Properties

The compound has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress markers in various biological systems. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.

Hypolipidemic Effects

In animal models, this compound demonstrated hypolipidemic effects, reducing serum cholesterol and triglyceride levels significantly. This effect was observed in both normal rats and those with hereditary hyperlipidemia, suggesting its potential as a therapeutic agent for lipid metabolism disorders.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines in vitro, which may make it useful in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Hypolipidemic Effects in Rats

In a controlled study involving Sprague-Dawley rats, the administration of this compound resulted in a notable reduction in serum cholesterol levels by approximately 23% at a dosage of 0.05% in their diet. The compound also showed enhanced efficacy in hereditary hyperlipidemic rats, indicating its potential for broader applications in lipid management therapies.

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in lipid metabolism, contributing to its hypolipidemic effects.

- Antioxidant Mechanisms : It enhances the activity of endogenous antioxidant enzymes while directly scavenging reactive oxygen species (ROS).

- Cytokine Modulation : By downregulating inflammatory cytokines, it may alleviate chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.